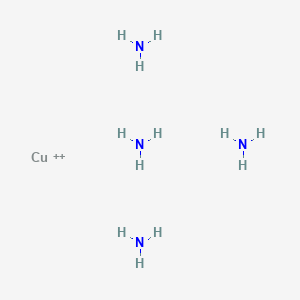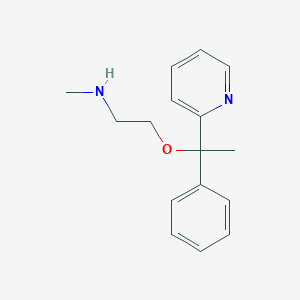
1,6-Ethenoazulene, 1,3a,6,8a-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Ethenoazulene, 1,3a,6,8a-tetrahydro- is a heterocyclic organic compound with the chemical formula C10H12. It is a bicyclic compound that contains a fused cycloheptene and cyclopentene ring system. This compound has attracted significant research interest due to its potential applications in various fields of science, including organic chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
1,6-Ethenoazulene, 1,3a,6,8a-tetrahydro- has been extensively studied for its potential applications in various fields of science. In organic chemistry, this compound has been used as a building block for the synthesis of more complex organic molecules. In biochemistry, it has been studied for its potential as a ligand for various proteins and enzymes. In pharmacology, it has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
The mechanism of action of 1,6-Ethenoazulene, 1,3a,6,8a-tetrahydro- is not fully understood. However, it is believed to interact with various cellular targets, including proteins and enzymes, through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. This compound has been shown to modulate the activity of various enzymes, including cyclooxygenases, lipoxygenases, and phospholipases, which are involved in the biosynthesis of various inflammatory mediators.
Biochemische Und Physiologische Effekte
1,6-Ethenoazulene, 1,3a,6,8a-tetrahydro- has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of various enzymes involved in the biosynthesis of inflammatory mediators, such as prostaglandins and leukotrienes. In vivo studies have shown that this compound can reduce inflammation and pain in various animal models of inflammation. Additionally, this compound has been shown to exhibit antioxidant and neuroprotective effects in various in vitro and in vivo models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,6-Ethenoazulene, 1,3a,6,8a-tetrahydro- in lab experiments include its relative ease of synthesis, its stability under various experimental conditions, and its potential as a versatile building block for the synthesis of more complex organic molecules. However, the limitations of using this compound include its relatively low solubility in aqueous solutions, its potential toxicity at high concentrations, and its potential to interact with various cellular targets nonspecifically.
Zukünftige Richtungen
There are several future directions for the research on 1,6-Ethenoazulene, 1,3a,6,8a-tetrahydro-. One potential direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Another potential direction is to investigate its potential as a ligand for various proteins and enzymes, which could lead to the development of new therapeutic agents. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties for clinical use.
Synthesemethoden
The synthesis of 1,6-Ethenoazulene, 1,3a,6,8a-tetrahydro- can be achieved through various methods. One of the most common methods is the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by a hydrogenation reaction. Another method involves the reaction between 3-ethoxycarbonylcyclohept-1-ene and methoxymethylenemalononitrile, followed by a cyclization reaction. The purity and yield of the synthesized compound can be improved by using appropriate purification techniques, such as column chromatography and recrystallization.
Eigenschaften
CAS-Nummer |
15991-78-3 |
|---|---|
Produktname |
1,6-Ethenoazulene, 1,3a,6,8a-tetrahydro- |
Molekularformel |
C12H12 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
tricyclo[5.3.2.04,8]dodeca-2,5,9,11-tetraene |
InChI |
InChI=1S/C12H12/c1-4-10-6-7-11-5-2-9(1)3-8-12(10)11/h1-12H |
InChI-Schlüssel |
PSJQPLRDBCYSFI-UHFFFAOYSA-N |
SMILES |
C1=CC2C=CC3C2C=CC1C=C3 |
Kanonische SMILES |
C1=CC2C=CC3C2C=CC1C=C3 |
Synonyme |
1,3a,6,8a-Tetrahydro-1,6-ethenoazulene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



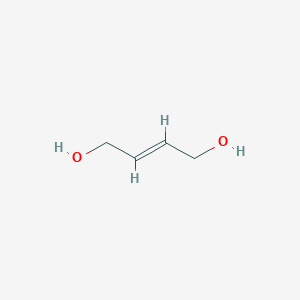
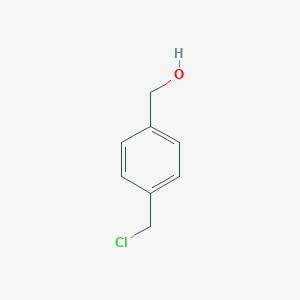
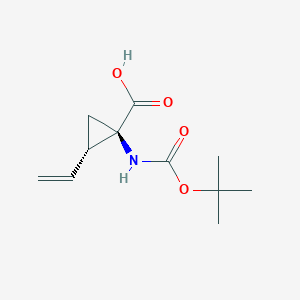
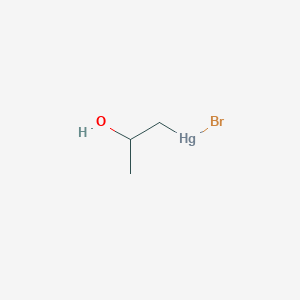
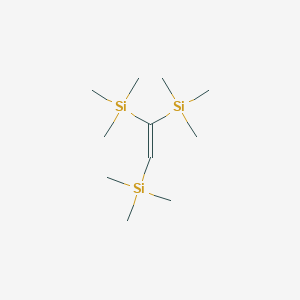
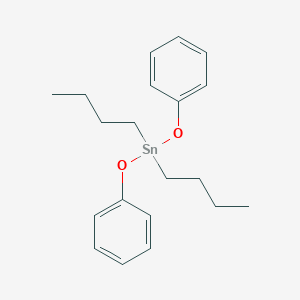
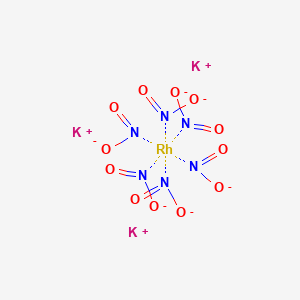

![2-[(2R,5S)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol](/img/structure/B106662.png)
![2-[(2R,5R)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol](/img/structure/B106663.png)

